ethynylbenzene;ytterbium(2+)

Description

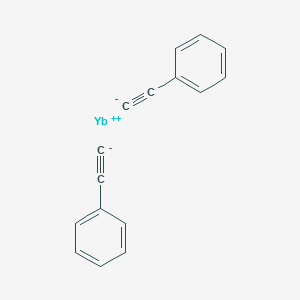

Ethynylbenzene (phenylacetylene, C₆H₅C≡CH) coordinated with ytterbium in the +2 oxidation state forms a rare organometallic complex. Ytterbium typically exhibits a +3 oxidation state in most compounds , making its +2 state less common and chemically distinctive. This complex likely involves π-coordination of the ethynyl group to Yb²+, stabilized by auxiliary ligands such as tetrahydrofuran (THF) or phenyl groups . The divalent state of ytterbium is more reducing and less stable under ambient conditions, often requiring inert atmospheres for synthesis and storage .

Properties

CAS No. |

66080-21-5 |

|---|---|

Molecular Formula |

C16H10Yb |

Molecular Weight |

375.3 g/mol |

IUPAC Name |

ethynylbenzene;ytterbium(2+) |

InChI |

InChI=1S/2C8H5.Yb/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |

InChI Key |

XDLJBYXVDIGEDX-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Yb+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethynylbenzene;ytterbium(2+) typically involves the reaction of ethynylbenzene with a ytterbium(2+) salt. One common method is to dissolve ethynylbenzene in an organic solvent, such as tetrahydrofuran (THF), and then add a solution of ytterbium(2+) chloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of ethynylbenzene;ytterbium(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethynylbenzene;ytterbium(2+) can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds, such as aldehydes and ketones.

Reduction: The compound can be reduced to form ethylbenzene derivatives.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Ethylbenzene derivatives.

Substitution: Halogenated and nitrated ethynylbenzene derivatives.

Scientific Research Applications

Ethynylbenzene;ytterbium(2+) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and nanomaterials.

Mechanism of Action

The mechanism of action of ethynylbenzene;ytterbium(2+) involves the interaction of the ethynyl group with various molecular targets. The ethynyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. The ytterbium(2+) ion can coordinate with ligands, stabilizing reactive intermediates and facilitating catalytic processes. The combination of these two components allows the compound to participate in a wide range of chemical reactions and exhibit unique properties.

Comparison with Similar Compounds

Ytterbium(III) Fluoride (YbF₃)

Key Differences :

Europium(II) Complexes

Key Differences :

Ytterbium(II) Halides (e.g., YbCl₂)

Key Differences :

- Organometallic Yb²+ complexes exhibit faster hydrolysis and lower thermal stability compared to inorganic halides .

- YbCl₂ is a precursor for metallurgical processes, while ethynylbenzene complexes are niche research tools .

Research Findings and Challenges

- Synthesis : Ethynylbenzene;Ytterbium(2+) can be synthesized via ligand-exchange reactions using [Yb₂Ph₅(thf)₄] as a starting material, though yields are low .

- Stability : XPS studies confirm that Yb²+ oxidizes to Yb³+ upon oxygen exposure, limiting practical applications .

- Comparative Reactivity : Yb²+ complexes are more reducing than Eu²+ analogs, enabling unique electron-transfer reactions absent in trivalent lanthanides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.